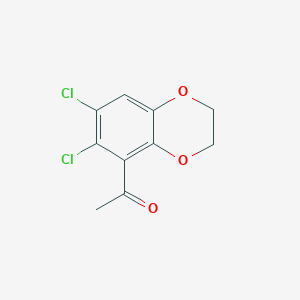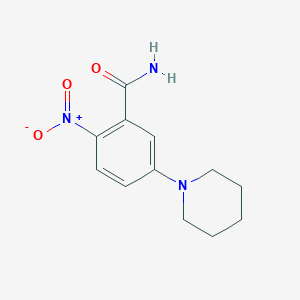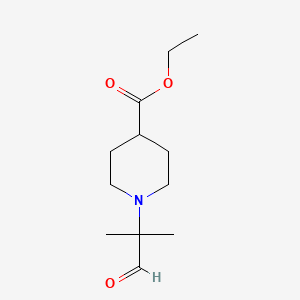
5-Chlor-4-phenyl-1,2,3-thiadiazol
Übersicht
Beschreibung
5-Chloro-4-phenyl-1,2,3-thiadiazole (5CPT) is a heterocyclic organic compound which has been the subject of numerous scientific studies. It is an aromatic, nitrogen-containing, five-membered ring structure with a chlorine substituent. 5CPT has been studied for its potential applications in medicinal chemistry, organic synthesis, and pharmaceuticals. The aim of
Wissenschaftliche Forschungsanwendungen
Antikrebstherapeutika
Der Thiadiazolring, der in 5-Chlor-4-phenyl-1,2,3-thiadiazol vorhanden ist, ist ein vielseitiges Gerüst, das in der medizinischen Chemie weit verbreitet ist. Sein mesoionischer Charakter ermöglicht es ihm, Zellmembranen zu durchqueren und stark mit biologischen Zielmolekülen zu interagieren, wodurch es bei Antikrebsaktivitäten wirksam wird. Thiadiazolderivate haben in verschiedenen In-vitro- und In-vivo-Krebsmodellen Wirksamkeit gezeigt, und einige haben sogar klinische Studien erreicht .
Antibakterielle Mittel
Thiadiazolderivate, einschließlich derer mit der 5-Chlor-4-phenyl-1,2,3-thiadiazolstruktur, wurden auf ihre antibakteriellen Eigenschaften untersucht. Sie haben sich als vielversprechend bei der Hemmung des Wachstums verschiedener Bakterienstämme erwiesen, was bei der Entwicklung neuer Antibiotika angesichts steigender Antibiotikaresistenz entscheidend sein könnte .
Antikrebsanwendungen
Forschungen haben gezeigt, dass bestimmte Thiadiazolderivate signifikante entzündungshemmende Wirkungen hervorrufen können. Dies deutet darauf hin, dass this compound bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte, möglicherweise mit weniger Nebenwirkungen als aktuelle Medikamente .
Antivirenforschung
Das breite Spektrum der pharmakologischen Eigenschaften von Thiadiazolen umfasst auch antivirale Aktivitäten. Verbindungen mit der Thiadiazol-Einheit wurden auf ihr Potenzial zur Hemmung der Virusreplikation untersucht, was ein vielversprechender Weg zur Behandlung von Virusinfektionen ist .
Antifungal Anwendungen
Ähnlich wie ihre antibakteriellen und antiviralen Eigenschaften wurden Thiadiazolderivate auch auf ihre antifungalen Eigenschaften untersucht. Dies macht this compound zu einem Kandidaten für die Einbeziehung in die Forschung über antimykotische Medikamente, was angesichts der zunehmenden Resistenz von Pilzen gegen Medikamente immer wichtiger wird .
Neuroprotektives Potenzial
Thiadiazole wurden mit neuroprotektiven Eigenschaften in Verbindung gebracht, was darauf hindeutet, dass Derivate wie this compound bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Diese Anwendung ist besonders faszinierend angesichts der Komplexität und des derzeitigen Mangels an wirksamen Behandlungen für solche Erkrankungen .
Safety and Hazards
The safety information for 5-Chloro-4-phenyl-1,2,3-thiadiazole indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include 5-chloro-4-phenyl-1,2,3-thiadiazole, have been reported to interact with various targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also block the activity of heat shock protein 90 (Hsp90), which controls the folding of numerous proteins .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways .
Pharmacokinetics
It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, permitting them to inhibit replication of both bacterial and cancer cells .
Action Environment
It’s known that thiadiazole derivatives are sensitive to oxidation and reduction in alkali/acid media .
Biochemische Analyse
Biochemical Properties
5-Chloro-4-phenyl-1,2,3-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5-Chloro-4-phenyl-1,2,3-thiadiazole is with the enzyme carbonic anhydrase, where it acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, which is essential in maintaining acid-base balance in tissues .
Additionally, 5-Chloro-4-phenyl-1,2,3-thiadiazole has been shown to interact with DNA, leading to the disruption of DNA replication processes. This interaction is particularly significant in its role as an anticancer agent, as it inhibits the proliferation of cancer cells by preventing their replication .
Cellular Effects
The effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by activating caspase enzymes. This activation leads to the cleavage of cellular proteins and the eventual death of the cancer cells .
Furthermore, 5-Chloro-4-phenyl-1,2,3-thiadiazole influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound affects gene expression and cellular metabolism, leading to altered cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Chloro-4-phenyl-1,2,3-thiadiazole exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and DNA. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and affecting the enzyme’s catalytic function .
Additionally, 5-Chloro-4-phenyl-1,2,3-thiadiazole acts as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of other proteins. Inhibition of Hsp90 leads to the degradation of several oncoproteins, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 5-Chloro-4-phenyl-1,2,3-thiadiazole maintains its biological activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of microbial and cancer cells. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
5-Chloro-4-phenyl-1,2,3-thiadiazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites. These metabolites can then be excreted through the kidneys. The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 5-Chloro-4-phenyl-1,2,3-thiadiazole is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to serum albumin, which facilitates its distribution throughout the body. Additionally, it can cross cell membranes via passive diffusion, allowing it to reach intracellular targets .
Subcellular Localization
The subcellular localization of 5-Chloro-4-phenyl-1,2,3-thiadiazole is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also accumulate in the nucleus, where it exerts its effects on DNA replication and gene expression. Post-translational modifications, such as phosphorylation, may influence the targeting and localization of 5-Chloro-4-phenyl-1,2,3-thiadiazole to specific cellular compartments .
Eigenschaften
IUPAC Name |
5-chloro-4-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPDDVZJOHPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377063 | |
| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53646-00-7 | |
| Record name | 5-Chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53646-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)




![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)




